9-Methyltricosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyltricosane is a hydrocarbon with the molecular formula C24H50 . It is a branched alkane, specifically a methylated derivative of tricosane. This compound is notable for its presence in the cuticular lipids of certain insects, where it plays a role in chemical communication and protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltricosane typically involves the alkylation of tricosane. One common method is the Friedel-Crafts alkylation, where tricosane is reacted with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective methylation at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 9-Methyltricosane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under strong oxidizing conditions, it can be converted to corresponding alcohols, ketones, or carboxylic acids.
Reduction: Although already fully saturated, any impurities or unsaturated derivatives can be hydrogenated to yield pure this compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often requiring UV light or radical initiators.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or basic media.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) with UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed:
Oxidation: Methylated alcohols, ketones, or carboxylic acids.
Reduction: Pure this compound.
Substitution: Halogenated derivatives such as 9-chloromethyltricosane.
Scientific Research Applications
9-Methyltricosane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.
Biology: Studied for its role in insect cuticular lipids, which are crucial for waterproofing and chemical signaling.
Industry: Utilized in the formulation of lubricants and as a reference compound in the petrochemical industry
Mechanism of Action
The mechanism of action of 9-Methyltricosane in biological systems involves its integration into the cuticular lipid layer of insects. This layer provides a barrier against desiccation and pathogens. The molecular targets include enzymes involved in lipid metabolism and transport proteins that facilitate its incorporation into the cuticle .
Comparison with Similar Compounds
Tricosane: The parent hydrocarbon without the methyl group.
3-Methyltricosane: Another methylated derivative with the methyl group at a different position.
11-Methyltricosane: A similar compound with the methyl group at the 11th position
Uniqueness: 9-Methyltricosane is unique due to its specific methylation pattern, which influences its physical properties and biological functions. Its presence in insect cuticular lipids highlights its role in species-specific chemical communication and environmental adaptation .
Properties
CAS No. |
69526-87-0 |
---|---|
Molecular Formula |
C24H50 |
Molecular Weight |
338.7 g/mol |
IUPAC Name |
9-methyltricosane |
InChI |
InChI=1S/C24H50/c1-4-6-8-10-12-13-14-15-16-17-19-21-23-24(3)22-20-18-11-9-7-5-2/h24H,4-23H2,1-3H3 |
InChI Key |
LONYBAXSVHLIBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.